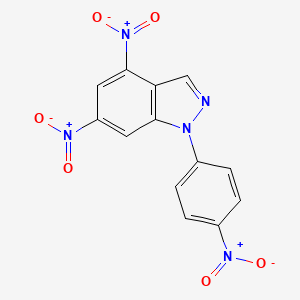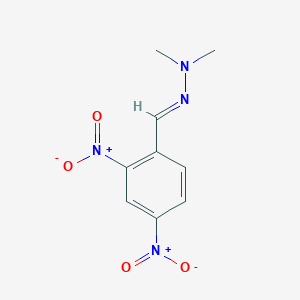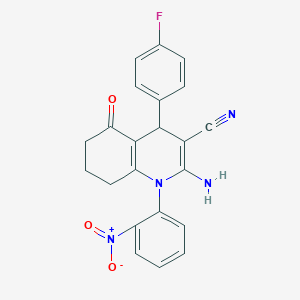![molecular formula C18H13FN2O3S B15009171 N-[(1E)-3-[(3-fluorophenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-3-carboxamide](/img/structure/B15009171.png)
N-[(1E)-3-[(3-fluorophenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1E)-3-[(3-fluorophenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-3-carboxamide is a complex organic compound that features a combination of fluorophenyl, furan, and thiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-3-[(3-fluorophenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Enone Intermediate: The reaction begins with the condensation of 3-fluoroaniline with furan-2-carbaldehyde under acidic conditions to form an enone intermediate.
Michael Addition: The enone intermediate undergoes a Michael addition with thiophene-3-carboxamide in the presence of a base such as potassium carbonate.
Cyclization and Finalization: The resulting product is then cyclized and purified using column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1E)-3-[(3-fluorophenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[(1E)-3-[(3-fluorophenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics, particularly in the development of organic semiconductors.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of N-[(1E)-3-[(3-fluorophenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound binds to the active site of target enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, in cancer research, the compound may inhibit kinases involved in cell signaling, thereby preventing cancer cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1E)-3-[(3-chlorophenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-3-carboxamide
- N-[(1E)-3-[(3-bromophenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-3-carboxamide
Uniqueness
N-[(1E)-3-[(3-fluorophenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-3-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability compared to its chlorinated or brominated analogs.
Propiedades
Fórmula molecular |
C18H13FN2O3S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-[(E)-3-(3-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H13FN2O3S/c19-13-3-1-4-14(9-13)20-18(23)16(10-15-5-2-7-24-15)21-17(22)12-6-8-25-11-12/h1-11H,(H,20,23)(H,21,22)/b16-10+ |
Clave InChI |
XZIAADWPGSPNDZ-MHWRWJLKSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CSC=C3 |
SMILES canónico |
C1=CC(=CC(=C1)F)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-methylphenyl)-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15009103.png)
![3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15009107.png)
![4-[3-({(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15009114.png)
![3-hydroxy-1-(3-hydroxypropyl)-5-(3-nitrophenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15009126.png)


![4-(decyloxy)-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15009134.png)
![N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-nitrobenzohydrazide](/img/structure/B15009150.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-N'-[(2E,3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15009167.png)
![N'-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide](/img/structure/B15009172.png)
![2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,6-dimethylpyridine-3-carbonitrile)](/img/structure/B15009175.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B15009185.png)
![ethyl (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15009188.png)
